![molecular formula C16H12FNO2 B1389794 5-fluoro-3-(4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one CAS No. 686726-22-7](/img/structure/B1389794.png)
5-fluoro-3-(4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a fluorine atom, a methoxy group, and a benzylidene group attached to an indolone core. The exact structure can be determined using various spectroscopic techniques.Scientific Research Applications
Medicinal Chemistry
Compounds like 5-fluoro-3-(4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one often exhibit biological activity that can be harnessed in drug development. For instance, derivatives of 5-fluoro-2-oxindole have been studied for their α-glucosidase inhibitory activities, which are relevant in treating diabetes by preventing the digestion of carbohydrates and reducing blood glucose impact .
Safety and Hazards
Mechanism of Action
Target of Action
The compound “5-fluoro-3-(4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one” is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar indole derivatives have been reported to exhibit antiviral activity . For instance, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole have shown potent antiviral activity against a broad range of RNA and DNA viruses .
Biochemical Pathways
Indole derivatives have been associated with a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been found to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, thereby reducing the impact of carbohydrates on blood glucose .
Result of Action
Similar indole derivatives have shown a variety of biological effects, including antiviral, anti-inflammatory, and anticancer activities .
properties
IUPAC Name |
(3Z)-5-fluoro-3-[(4-methoxyphenyl)methylidene]-1H-indol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO2/c1-20-12-5-2-10(3-6-12)8-14-13-9-11(17)4-7-15(13)18-16(14)19/h2-9H,1H3,(H,18,19)/b14-8- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCORKUCKOYYSTL-ZSOIEALJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C3=C(C=CC(=C3)F)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C3=C(C=CC(=C3)F)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-3-(4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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